Cas no 1804406-45-8 (Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate)

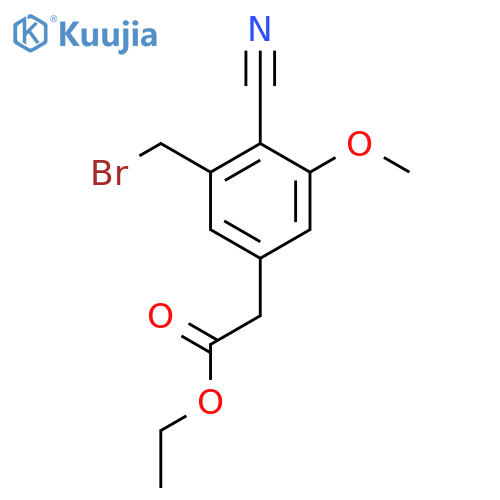

1804406-45-8 structure

商品名:Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate

CAS番号:1804406-45-8

MF:C13H14BrNO3

メガワット:312.159162998199

CID:4945535

Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate

-

- インチ: 1S/C13H14BrNO3/c1-3-18-13(16)6-9-4-10(7-14)11(8-15)12(5-9)17-2/h4-5H,3,6-7H2,1-2H3

- InChIKey: KHVRGTYHTXYVHL-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(C#N)C(=CC(=C1)CC(=O)OCC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 325

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 59.3

Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015020539-1g |

Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate |

1804406-45-8 | 97% | 1g |

1,519.80 USD | 2021-06-18 | |

| Alichem | A015020539-500mg |

Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate |

1804406-45-8 | 97% | 500mg |

863.90 USD | 2021-06-18 | |

| Alichem | A015020539-250mg |

Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate |

1804406-45-8 | 97% | 250mg |

484.80 USD | 2021-06-18 |

Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1804406-45-8 (Ethyl 3-bromomethyl-4-cyano-5-methoxyphenylacetate) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量